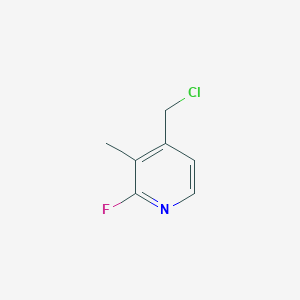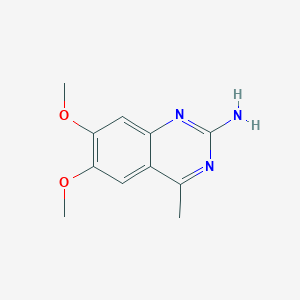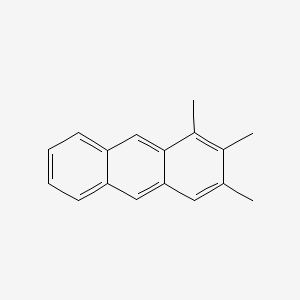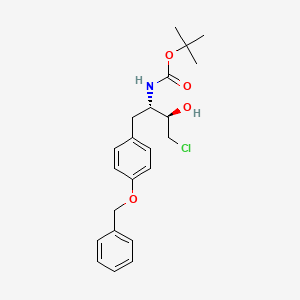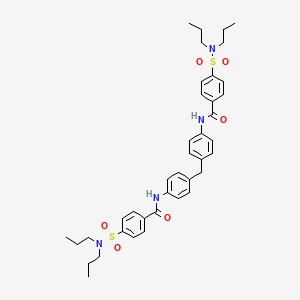
N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide): is a complex organic compound characterized by its unique structure, which includes methylene bridges, phenylene groups, and dipropylsulfamoyl benzamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of Intermediate Benzamides: The initial step involves the synthesis of 4-(N,N-dipropylsulfamoyl)benzamide through the reaction of 4-aminobenzamide with dipropylamine and a sulfonyl chloride reagent under basic conditions.
Coupling Reaction: The intermediate benzamides are then coupled with methylenebis(4,1-phenylene) through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials with specific properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dimethylsulfamoyl)benzamide)
- N,N’-(ethylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide)
- N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-diethylsulfamoyl)benzamide)
Uniqueness
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) is unique due to the presence of dipropylsulfamoyl groups, which may impart specific chemical and physical properties. These properties could include enhanced solubility, stability, or specific interactions with biological targets, distinguishing it from similar compounds with different alkyl groups.
Propiedades
Fórmula molecular |
C39H48N4O6S2 |
|---|---|
Peso molecular |
733.0 g/mol |
Nombre IUPAC |
4-(dipropylsulfamoyl)-N-[4-[[4-[[4-(dipropylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C39H48N4O6S2/c1-5-25-42(26-6-2)50(46,47)36-21-13-32(14-22-36)38(44)40-34-17-9-30(10-18-34)29-31-11-19-35(20-12-31)41-39(45)33-15-23-37(24-16-33)51(48,49)43(27-7-3)28-8-4/h9-24H,5-8,25-29H2,1-4H3,(H,40,44)(H,41,45) |
Clave InChI |
ANFJXUIFBFCDBB-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)


![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)





